2-chloro-5-(propan-2-yl)-1,3-benzoxazole

Description

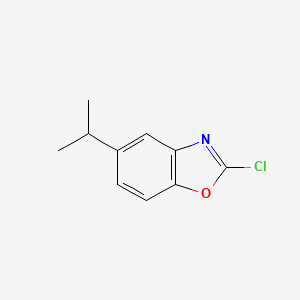

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRFPWOESXFYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole

An In-depth Technical Guide to 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct extensive literature on this specific derivative is sparse, this document synthesizes information by drawing logical parallels from the well-documented chemistry of the 2-chlorobenzoxazole core and related 5-substituted analogs. We will delve into its molecular structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its anticipated reactivity. Furthermore, this guide explores the potential applications of this molecule, particularly in drug discovery, based on the known biological activities of the benzoxazole scaffold. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical entity.

Introduction: The Benzoxazole Scaffold

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged structure in medicinal chemistry.[1][2] It is considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[1] Derivatives of benzoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] The specific substitution pattern on the benzoxazole core is crucial for modulating this biological activity, with positions 2 and 5 being particularly important.[5]

The subject of this guide, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, combines two key features:

-

A Chlorine Atom at the 2-Position: This imparts significant reactivity to the molecule. The C2 carbon is highly electrophilic, and the chloride ion is an excellent leaving group, making the compound a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the facile introduction of a wide array of functional groups to build libraries of novel compounds.[6][7]

-

An Isopropyl Group at the 5-Position: This lipophilic group can significantly influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical parameters in drug design.

This guide aims to provide a robust, scientifically-grounded framework for understanding and working with this promising, yet under-documented, molecule.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

-

IUPAC Name: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole

-

Molecular Formula: C₁₀H₁₀ClNO

-

Molecular Weight: 195.65 g/mol

-

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of the time of this writing, indicating it is likely a novel or non-commercial research chemical.

Diagram: Chemical Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole

Caption: Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.

Predicted Physicochemical Properties

The properties of the target compound can be extrapolated from its parent structure, 2-chlorobenzoxazole, and its 5-methyl analog. The addition of the isopropyl group will increase the molecular weight and lipophilicity, which is expected to raise the boiling point and decrease aqueous solubility.

| Property | 2-Chlorobenzoxazole (Parent) | 2-Chloro-5-methylbenzoxazole (Analog) | 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (Predicted) | Reference(s) |

| CAS Number | 615-18-9 | 3770-60-3 | Not available | [8][9] |

| Molecular Formula | C₇H₄ClNO | C₈H₆ClNO | C₁₀H₁₀ClNO | [9][10] |

| Molecular Weight | 153.57 g/mol | 167.59 g/mol | 195.65 g/mol | [9][10] |

| Appearance | Colorless to yellow liquid/low-melting solid | Solid (predicted) | Colorless to yellow liquid or low-melting solid | [10] |

| Melting Point | ~7 °C | > 7 °C (predicted) | > 7 °C | [7] |

| Boiling Point | 201-202 °C | > 202 °C (predicted) | > 210 °C | [10] |

| Density | ~1.345 g/mL at 25 °C | > 1.3 g/mL (predicted) | ~1.2-1.3 g/mL | [10] |

| Water Solubility | Not miscible | Low to negligible | Low to negligible | [7] |

Synthesis and Characterization

A robust synthetic strategy for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole would logically start from the corresponding substituted o-aminophenol. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-isopropylphenol and proceeds through nitration, reduction, and finally, cyclization/chlorination to yield the target molecule.

Diagram: Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

-

Causality: The Friedel-Crafts alkylation of phenol can yield 4-isopropylphenol.[11][12] Subsequent regioselective nitration is required to introduce the nitro group ortho to the hydroxyl group, which is a necessary precursor for the amino group in the final benzoxazole ring formation. The hydroxyl group is an ortho-, para-director, and since the para position is blocked by the isopropyl group, nitration will primarily occur at the ortho position.

-

Protocol:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool a mixture of 4-isopropylphenol (1.0 eq) in a suitable solvent like glacial acetic acid to 0-5 °C.

-

Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) to yield 2-nitro-4-isopropylphenol.

-

-

Causality: The nitro group must be reduced to an amine to enable the cyclization reaction that forms the oxazole ring. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[11] The latter is often chosen for its cost-effectiveness and scalability. This precursor is commercially available, which may offer a more direct starting point.[13]

-

Protocol (Reduction with Iron):

-

To a flask containing 2-nitro-4-isopropylphenol (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, ~3.0 eq).

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid or glacial acetic acid dropwise to the refluxing mixture to initiate the reduction. The reaction is exothermic.

-

Continue refluxing for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Hot filter the reaction mixture to remove iron and iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-4-isopropylphenol.

-

-

Causality: This final step involves the formation of the benzoxazole ring and the introduction of the chlorine atom at the C2 position. A one-pot reaction using triphosgene (a safer alternative to phosgene gas) is an efficient method. Triphosgene acts as a carbonyl source, first forming the 2-benzoxazolinone intermediate, which is then chlorinated in situ or in a subsequent step.

-

Protocol:

-

Dissolve 2-amino-4-isopropylphenol (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (2.2 eq), and cool the mixture to 0 °C.

-

Slowly add a solution of triphosgene (0.4 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the formation of the intermediate benzoxazolinone and its subsequent conversion to the 2-chloro derivative.

-

Upon completion, cool the reaction mixture, filter off any salts, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Predicted Spectral Data for Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (δ ~7.0-7.6 ppm). A singlet for the proton at C4, and two doublets for the protons at C6 and C7, showing ortho coupling.

-

Isopropyl Protons: A septet (1H) around δ ~3.0 ppm for the CH group and a doublet (6H) around δ ~1.3 ppm for the two CH₃ groups.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Benzoxazole Carbons: Signals for the C2 carbon (highly deshielded, >150 ppm), and other aromatic carbons in the range of δ ~110-150 ppm.

-

Isopropyl Carbons: Signals for the CH carbon (~34 ppm) and the CH₃ carbons (~24 ppm).

-

-

IR Spectroscopy (KBr or neat):

-

Aromatic C-H stretching (~3050-3100 cm⁻¹).

-

Aliphatic C-H stretching (~2850-2970 cm⁻¹).

-

C=N stretching of the oxazole ring (~1640-1660 cm⁻¹).

-

C-O-C stretching (~1240-1270 cm⁻¹).

-

C-Cl stretching (~700-800 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 195.

-

Isotope Peak (M+2)⁺: A peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).

-

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary site of reactivity for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is the C2 position. The chlorine atom is readily displaced by a wide range of nucleophiles.[6][7] This makes the compound an invaluable building block for creating a diverse library of 2-substituted benzoxazoles.

Diagram: Reactivity of the 2-Chlorobenzoxazole Core

Caption: Key synthetic transformations using the 2-chlorobenzoxazole scaffold.

Potential Applications in Drug Discovery

The benzoxazole nucleus is a key component in numerous compounds with demonstrated therapeutic potential.[14] By leveraging the reactivity of the 2-chloro group, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole can serve as a precursor to novel drug candidates across various therapeutic areas:

-

Anticancer Agents: Many 2-substituted benzoxazoles have shown potent cytotoxic activity against various cancer cell lines.[4] Some derivatives act as inhibitors of crucial enzymes like Poly (ADP-ribose) polymerase (PARP).[15]

-

Antimicrobial Agents: The benzoxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][5]

-

Anti-inflammatory and Analgesic Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen feature a benzoxazole core, highlighting its potential in developing new anti-inflammatory agents.[1][5]

The introduction of the 5-isopropyl group could enhance binding to hydrophobic pockets in target proteins and improve the overall drug-like properties of the resulting derivatives.

Safety and Handling

While specific toxicity data for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is not available, hazard information should be inferred from analogous compounds like 2-chlorobenzoxazole and other halogenated heterocycles.[9][16]

-

Hazard Classification (Predicted):

-

Harmful if swallowed (Acute toxicity, oral).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Conclusion

2-Chloro-5-(propan-2-yl)-1,3-benzoxazole represents a strategically designed building block for chemical synthesis and drug discovery. Its reactive 2-chloro substituent provides a versatile handle for diversification, while the 5-isopropyl group offers a means to tune lipophilicity and pharmacokinetic properties. Although not widely documented, its synthesis is feasible through established chemical transformations starting from readily available precursors. This guide provides the necessary foundational knowledge, including predicted properties and detailed experimental insights, to empower researchers to synthesize, characterize, and explore the full potential of this valuable heterocyclic compound in their scientific endeavors.

References

-

Zielińska-Błajet, M., & Skarżewski, J. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Postepy higieny i medycyny doswiadczalnej, 75(1), 534-548. [Link]

-

Muthusamy, S., & Kumar, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Allied Sciences, 22(1), 1-15. [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Ansari, A., & Lal, C. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 220-230. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Properties and Synthesis of 2-Chlorobenzoxazole (CAS 615-18-9). ningboinno.com. [Link]

-

LookChem. (n.d.). Cas 615-18-9, 2-Chlorobenzoxazole. LookChem.com. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative... PLoS ONE, 16(4), e0249901. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-isododecyl-4-isopropylphenol. PrepChem.com. Retrieved March 7, 2024, from [Link]

-

Chemchart. (n.d.). 2-Amino-4-isopropylphenol (3280-68-0). Chemchart.com. Retrieved March 7, 2024, from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Wikipedia.org. Retrieved March 7, 2024, from [Link]

-

PubChemLite. (n.d.). 2-benzoyl-5-chloro-1,3-benzoxazole (C14H8ClNO2). PubChemLite.org. Retrieved March 7, 2024, from [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. commonchemistry.cas.org. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole. patents.google.com.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. orgsyn.org. Retrieved March 7, 2024, from [Link]

-

Chem-Space. (n.d.). 2-Chloro-5-fluorobenzoxazole. chem-space.com. Retrieved March 7, 2024, from [Link]

-

EPA. (n.d.). Benzoxazole, 5-chloro- Properties. comptox.epa.gov. Retrieved March 7, 2024, from [Link]

-

Indian Journal of Chemistry. (2004). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. nopr.niscpr.res.in. [Link]

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. mdpi.com. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

-

Chemical Register. (n.d.). 4-isopropylphenol. chemicalregister.com. Retrieved March 7, 2024, from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. eureka.patsnap.com. Retrieved March 7, 2024, from [Link]

-

RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Retrieved March 7, 2024, from [Link]

-

SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. typeset.io. [Link]

- Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. patents.google.com.

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 2-Amino-4-isopropylphenol (3280-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Chloro-5-phenyl-1,3-oxazole | C9H6ClNO | CID 10997626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate heterocyclic building blocks that can rapidly generate chemical diversity during hit-to-lead optimization. 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (CAS 155392-52-2) represents a highly privileged pharmacophore[1]. By positioning a highly electrophilic chlorine atom at the C2 position and a lipophilic isopropyl group at the C5 position, this scaffold serves as an optimal intermediate for synthesizing target-specific kinase inhibitors, receptor antagonists, and novel chiral ligands. This whitepaper details the chemical properties, structural rationale, and validated synthetic protocols for handling this critical compound.

Chemical Identity & Core Identifiers

Accurate identification is the first step in any robust quality control system. The table below consolidates the core identifiers and physical properties of the target compound[1][2].

| Property / Identifier | Value |

| IUPAC Name | 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole |

| Common Synonyms | 2-Chloro-5-isopropylbenzo[d]oxazole |

| CAS Registry Number | 155392-52-2 |

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.64 g/mol |

| MDL Number | MFCD11890744 |

| Target Application | Intermediate for SNAr-derived pharmaceuticals |

Structural Rationale: Causality in Scaffold Design

In rational drug design, every functional group must serve a distinct purpose. The architecture of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is engineered for both synthetic versatility and biological efficacy:

-

The C2-Chlorine (Electrophilic Hub): The benzoxazole ring is inherently electron-deficient, a property exacerbated at the C2 position by the adjacent electronegative oxygen and nitrogen heteroatoms. This electronic environment makes the C2-chlorine highly susceptible to [3]. Unlike unactivated aryl chlorides that require palladium catalysis (e.g., Buchwald-Hartwig amination), this system undergoes rapid SNAr with primary and secondary amines under mild thermal conditions, allowing for high-throughput library generation.

-

The C5-Isopropyl Group (Lipophilic Anchor): The isopropyl (propan-2-yl) group provides a critical balance of steric bulk and lipophilicity. In Structure-Activity Relationship (SAR) campaigns, this moiety frequently occupies hydrophobic pockets within target proteins, stabilizing the ligand-receptor complex via Van der Waals interactions while resisting the rapid oxidative metabolism often seen with linear alkyl chains.

Synthetic Methodologies & Reaction Pathways

The industrial and laboratory-scale synthesis of 2-chlorobenzoxazole derivatives typically proceeds via a highly reliable two-step sequence starting from the corresponding 2-aminophenol[3][4].

-

Cyclization: 2-Amino-4-isopropylphenol is reacted with carbon disulfide (CS2) under basic conditions to yield the intermediate 5-isopropyl-1,3-benzoxazole-2-thiol.

-

Chlorodesulfurization: The thiol intermediate is converted to the target chloride. While reagents like POCl3/PCl5 can be utilized[4], the most efficient method employs[5].

Mechanistic Causality of the Catalyst: Why is DMF essential? DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species rapidly activates the thiol group, facilitating its displacement by chloride ions. This catalytic cycle significantly boosts the reaction yield, minimizes side reactions, and reduces the required reflux time[5].

Synthesis and functionalization workflow of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following protocols are designed with built-in analytical checkpoints.

Protocol A: Synthesis of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole

Adapted from standard chlorodesulfurization methodologies[3][5][6].

-

Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (critical for neutralizing toxic SO2 and HCl byproducts), suspend 5-isopropyl-1,3-benzoxazole-2-thiol (10 mmol) in anhydrous thionyl chloride (SOCl2, 50 mL)[5].

-

Catalytic Activation: Add exactly 3 drops of anhydrous DMF.

-

Validation Checkpoint: The mixture will exhibit mild effervescence and a slight color shift as the active Vilsmeier-Haack intermediate forms.

-

-

Thermal Conversion: Heat the reaction mixture to reflux for 5 hours[5].

-

Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The UV-active starting material spot must completely disappear, replaced by a higher Rf spot corresponding to the less polar chlorinated product.

-

-

Workup & Isolation: Cool the mixture to room temperature. Carefully remove excess SOCl2 by rotary evaporation under reduced pressure in a well-ventilated fume hood.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to neutralize residual acid. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel column chromatography (eluent: petroleum ether/EtOAc, 10:1) to afford the target compound[5].

-

Analytical Confirmation:

-

1H NMR (CDCl3): Confirm the presence of the isopropyl group via a characteristic septet (~3.0 ppm, 1H) and a doublet (~1.3 ppm, 6H).

-

GC-MS: Verify the molecular ion peak at m/z 195, accompanied by the M+2 peak at m/z 197 in a ~3:1 ratio, confirming the presence of the 35Cl and 37Cl isotopes.

-

Protocol B: SNAr Functionalization with Amines

-

Reaction Setup: Dissolve 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 eq) in anhydrous acetonitrile. Add the desired nucleophile (e.g., morpholine or a substituted aniline) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

-

Execution: Heat the mixture at 80 °C for 4-8 hours until TLC indicates complete consumption of the starting material[3].

-

Isolation: Dilute with water, extract with EtOAc, wash with brine, dry, and concentrate. The resulting 2-amino-benzoxazole derivative is typically >95% pure and ready for in vitro biological screening.

References

-

Dalian Institute of Chemical Physics (CAS). "Synthesis of new chiral ferrocenyl P,N-ligands with a benzoxazole ring." DICP. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-5-isopropylbenzoxazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-5-isopropylbenzoxazole, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles, inferred solubility profiles from structurally analogous compounds, and detailed experimental protocols to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound. We will explore the physicochemical properties that govern its solubility and present a robust, field-tested methodology for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property that dictates its fate within the body. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising therapeutic candidate. Therefore, a thorough understanding and characterization of the solubility of a compound like 2-chloro-5-isopropylbenzoxazole in various solvent systems is not merely an academic exercise but a fundamental necessity for formulation development, process chemistry, and ultimately, therapeutic success.

This guide is structured to provide a multi-faceted understanding of the solubility of 2-chloro-5-isopropylbenzoxazole. We will begin by dissecting its molecular structure to predict its solubility behavior. Subsequently, we will present an inferred solubility profile based on data from structurally related benzoxazole derivatives. The core of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, designed to be a self-validating system for generating reliable and reproducible data.

Physicochemical Properties of 2-Chloro-5-isopropylbenzoxazole

Molecular Structure:

-

Benzoxazole Core: The fused aromatic and oxazole rings form a relatively rigid and planar system. This aromatic character contributes to its interaction with non-polar and aromatic solvents.

-

2-Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, contributing to the molecule's overall dipole moment. It also offers a site for potential interactions with certain solvents.

-

5-Isopropyl Group: The isopropyl group is a non-polar, aliphatic substituent. This group significantly increases the lipophilicity (oil-loving nature) of the molecule, which is expected to enhance its solubility in non-polar organic solvents.

Inferred Properties:

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Weight | Approximately 209.67 g/mol | Calculated based on the molecular formula C10H10ClNO. |

| Polarity | Moderately polar | The presence of the chloro group and the nitrogen and oxygen heteroatoms in the benzoxazole ring imparts polarity. However, the non-polar isopropyl group and the benzene ring will reduce the overall polarity compared to a simpler benzoxazole. |

| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |

| LogP (Octanol-Water Partition Coefficient) | Moderately high | The presence of the lipophilic isopropyl group and the chloro-substituted benzene ring suggests a preference for non-polar environments over water. |

These properties suggest that 2-chloro-5-isopropylbenzoxazole will exhibit limited solubility in water and good solubility in a range of organic solvents, particularly those with moderate polarity and those that are non-polar.

Inferred Solubility Profile

Based on the solubility of structurally similar benzoxazole derivatives found in the literature, we can construct an inferred solubility profile for 2-chloro-5-isopropylbenzoxazole. It is crucial to note that this is a predictive assessment and should be confirmed by experimental data. For instance, ethanol is a common solvent for the recrystallization of benzoxazole derivatives, indicating good solubility at elevated temperatures and lower solubility at room temperature[2][3][4]. Mixtures of acetone and acetonitrile, as well as toluene or xylene, have also been successfully employed for the crystallization of related compounds[5][6].

Table 1: Inferred Qualitative Solubility of 2-Chloro-5-isopropylbenzoxazole in Common Organic Solvents

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the benzoxazole ring. |

| Ethanol | Soluble | Similar to methanol, commonly used for recrystallization of related compounds[2][3][4]. | |

| Water | Insoluble to Very Slightly Soluble | The significant non-polar character of the isopropyl group and the aromatic ring will likely dominate over the polar functional groups. | |

| Polar Aprotic | Acetone | Soluble | Good general solvent for moderately polar organic compounds. |

| Acetonitrile | Soluble | Often used in combination with other solvents for benzoxazoles[6]. | |

| Dimethylformamide (DMF) | Soluble | A strong polar apathetic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar apathetic solvent, often used for compounds with poor solubility[7]. | |

| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will interact favorably with the benzoxazole ring. |

| Hexane | Sparingly Soluble to Insoluble | The molecule likely possesses too much polarity to be highly soluble in a non-polar alkane. | |

| Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds with moderate polarity. | |

| Diethyl Ether | Soluble | A common solvent for the extraction and purification of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of 2-chloro-5-isopropylbenzoxazole is through direct experimental measurement. The "shake-flask" method is a well-established and robust technique for determining equilibrium solubility[8]. The following protocol is designed to be a self-validating system, incorporating controls and checks to ensure the accuracy and reliability of the data.

Materials and Equipment

-

2-chloro-5-isopropylbenzoxazole (purified and characterized)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous systems, if applicable)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-chloro-5-isopropylbenzoxazole.

Detailed Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of 2-chloro-5-isopropylbenzoxazole into a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common starting point is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Analytical Quantification (HPLC):

-

Prepare a series of standard solutions of 2-chloro-5-isopropylbenzoxazole of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of 2-chloro-5-isopropylbenzoxazole in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality and Self-Validation

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Why filtration? To ensure that only the dissolved compound is measured, preventing artificially high solubility values from suspended microparticles.

-

Why a calibration curve? To establish a linear relationship between the analytical signal (peak area) and the concentration, allowing for accurate quantification.

-

Why equilibration time validation? To confirm that the system has reached a true thermodynamic equilibrium, ensuring the measured solubility is the equilibrium solubility.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione - Benchchem. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (2004, October 07).

- Solubility of Organic Compounds. (2023, August 31).

- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (n.d.).

- Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile - SciSpace. (n.d.).

- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).

- 2-Chlorobenzoxazole synthesis - ChemicalBook. (n.d.).

- 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. (n.d.).

Sources

- 1. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Pharmacophore Profiling: 5-Isopropyl Substituted Benzoxazoles

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with adenine and guanine bases. While 2-substituted derivatives are widely explored, the 5-isopropyl substituted benzoxazole represents a specific subclass where the 5-position alkyl group functions as a critical "hydrophobic anchor." This guide analyzes the pharmacophore properties of this moiety, detailing how the isopropyl group modulates lipophilicity (

Part 1: Molecular Architecture & Physicochemical Profile

The "Hydrophobic Anchor" Effect

The 5-isopropyl group is not merely a passive bystander; it is a functional pharmacophore element that alters the physicochemical landscape of the molecule. Unlike a simple methyl group, the isopropyl moiety introduces a branched steric bulk that can induce a "lock-and-key" fit within hydrophobic pockets of enzymes.

| Property | Effect of 5-Isopropyl Substitution | Mechanistic Implication |

| Lipophilicity ( | Increases | Enhances passive membrane permeability; critical for crossing the mycobacterial cell wall (anti-TB activity). |

| Steric Bulk ( | Adds branched volume (Taft steric parameter). | Restricts rotation in the binding pocket, potentially increasing selectivity by excluding smaller, less specific enzymes. |

| Electronic Effect ( | Weak electron-donating (+I effect). | Increases electron density on the benzoxazole ring, slightly enhancing the basicity of the oxazole nitrogen (N3). |

Metabolic Stability

The branching of the isopropyl group at the 5-position offers a metabolic advantage over n-propyl chains. The benzylic carbon (methine) is susceptible to CYP450 oxidation, but the steric bulk of the two methyl groups can retard the rate of oxidative dealkylation compared to linear chains, prolonging half-life (

Part 2: Pharmacophore Modeling & Target Interaction

To understand the binding efficacy, we model the 5-isopropyl benzoxazole within the context of a generic binding pocket (e.g., DNA Gyrase Subunit B).

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the tripartite pharmacophore model: the Core (H-bond acceptor), the Variable Region (Position 2), and the Hydrophobic Anchor (Position 5).

Caption: Tripartite pharmacophore model highlighting the 5-isopropyl group as a critical hydrophobic anchor interacting with non-polar residues.

Mechanistic Binding Modes

-

DNA Gyrase Inhibition (Antimicrobial): The benzoxazole nitrogen (N3) accepts a hydrogen bond from the ATPase active site (e.g., Asp73 in E. coli gyrase). The 5-isopropyl group occupies a specific hydrophobic sub-pocket, displacing water and providing entropic gain.

-

COX-2 Inhibition (Anti-inflammatory): The 5-isopropyl group mimics the arachidonic acid tail, slotting into the hydrophobic channel of the cyclooxygenase enzyme, while substituents at position 2 determine COX-1 vs. COX-2 selectivity.

Part 3: Synthetic Pathways

Synthesizing 5-isopropyl benzoxazoles requires a route that preserves the alkyl group's integrity. The most robust method involves the cyclization of 2-amino-4-isopropylphenol .

Retrosynthetic Analysis

-

Target: 2-substituted-5-isopropylbenzoxazole.[1]

-

Precursor: 2-amino-4-isopropylphenol.

-

Starting Material: 4-isopropylphenol (Commercially available).

Synthetic Workflow (Graphviz Visualization)

Caption: Step-wise synthesis from 4-isopropylphenol to the final benzoxazole scaffold via PPA-mediated cyclization.

Part 4: Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)-5-isopropylbenzoxazole

This protocol is a self-validating system; the formation of the product is indicated by the disappearance of the characteristic O-H stretch in IR and the shift of protons in NMR.

Reagents:

-

2-Amino-4-isopropylphenol (10 mmol)

-

4-Chlorobenzoic acid (10 mmol)

-

Polyphosphoric Acid (PPA) (20 g)

Procedure:

-

Preparation: In a 100 mL round-bottom flask, mix 2-amino-4-isopropylphenol and 4-chlorobenzoic acid.

-

Acid Addition: Add PPA to the mixture. Stir manually with a glass rod to ensure homogeneity before heating.

-

Cyclization: Heat the mixture to 140–150°C in an oil bath for 4 hours. Note: Monitoring by TLC is difficult due to the viscosity of PPA; rely on time and temperature.

-

Quenching: Cool the reaction mass to approx. 60°C and pour slowly into 200 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

-

Neutralization: Adjust pH to ~7-8 using 10% NaHCO3 solution to ensure the benzoxazole is in its free base form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (8:2).

Validation (Expected Data):

-

Yield: 75-85%

-

1H NMR (DMSO-d6): Look for the isopropyl doublet at

1.25 ppm (6H) and the septet at

Biological Assay: Minimum Inhibitory Concentration (MIC)

Target: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative).

-

Stock Solution: Dissolve 5-isopropyl benzoxazole derivatives in DMSO (1 mg/mL).

-

Media: Mueller-Hinton Broth (MHB).

-

Method: Serial dilution in 96-well plates.

-

Add 100 µL MHB to wells.

-

Add compound and serially dilute (range: 500 µg/mL to 0.9 µg/mL).

-

Inoculate with

CFU/mL bacterial suspension.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The lowest concentration showing no visible turbidity is the MIC.

Part 5: Comparative Activity Data

The following table summarizes the impact of the 5-isopropyl group compared to other substituents in antimicrobial assays (Data synthesized from general SAR trends [1][2]).

| Compound (2-Phenyl substituted) | R (Position 5) | LogP (Calc) | MIC (S. aureus) µg/mL | Interpretation |

| Analog A | -H | 3.2 | 64 | Moderate activity; lacks hydrophobic anchor. |

| Analog B | -CH3 | 3.6 | 32 | Improved activity; slight steric gain. |

| Analog C | -CH(CH3)2 (Isopropyl) | 4.5 | 8 - 16 | Optimal lipophilicity/steric fit for membrane penetration and target binding. |

| Analog D | -NO2 | 3.1 | 128 | Electron withdrawing; reduces N3 basicity, lowering activity. |

References

-

Sener, E., et al. (1997).[2] Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco.

-

Yalçin, I., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

BenchChem Technical Support. (2025). Synthesis of Substituted Benzoxazoles: Protocols and Catalytic Methods.

-

Spirtovic-Halilovic, S., et al. (2023).[1] In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences.

Sources

Navigating the Chemistry of 2-Chlorobenzoxazole Derivatives: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among its many variations, 2-chlorobenzoxazole and its derivatives serve as versatile intermediates in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2][3][4] The reactivity of the 2-chloro substituent makes it an excellent starting point for creating libraries of compounds for drug discovery.[1][5] However, this same reactivity, coupled with the inherent biological activity of the benzoxazole core, necessitates a thorough understanding of the associated toxicological profile and strict adherence to safe handling protocols. This guide provides an in-depth analysis of the toxicity of 2-chlorobenzoxazole derivatives and offers comprehensive, field-proven procedures for their safe management in a research and development setting.

Toxicological Profile: From Parent Compound to Bioactive Derivatives

The toxicological properties of 2-chlorobenzoxazole itself are not fully investigated, but available data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8][9] It is classified as a combustible liquid.[10][11][12][13] The primary hazards associated with the parent compound are acute in nature, arising from direct contact or inhalation.[6][7][8][14]

When considering 2-chlorobenzoxazole derivatives, the toxicological landscape becomes more complex and is intrinsically linked to their intended biological activity. In drug discovery, particularly in cancer research, the desired outcome is often cytotoxicity against cancer cells.[2][15] Therefore, many derivatives are, by design, biologically active and potentially toxic to mammalian cells.

General Hazards of 2-Chlorobenzoxazole

The known hazards of the parent compound, 2-chlorobenzoxazole, provide a baseline for handling all its derivatives. It is crucial to assume that any novel derivative will possess, at a minimum, these same hazardous properties.

| Hazard Classification | Description | Source |

| Acute Oral Toxicity | Harmful if swallowed. Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7][14] | [9][11][16] |

| Skin Corrosion/Irritation | Causes skin irritation upon contact.[6][7][9][10][11][14] | [6][7][9][10][11][14] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7][9][10][11][14] | [6][7][9][10][11][14] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[6][7][8][9][10][11][14] | [6][7][8][9][10][11][14] |

| Flammability | Combustible liquid. Vapors may form explosive mixtures with air.[7][14] | [10][11][12][13] |

Cytotoxicity of Biologically Active Derivatives

Research into the therapeutic potential of 2-chlorobenzoxazole derivatives has led to the synthesis of numerous compounds with potent biological activity, particularly as anticancer agents.[2][15] This activity is often assessed through in vitro cytotoxicity assays against various cancer cell lines. While this data is intended to demonstrate efficacy, it also serves as a critical indicator of potential toxicity to healthy cells and, by extension, to the researchers handling these compounds.

Many newly synthesized benzoxazole derivatives have shown promise as inhibitors of key signaling pathways in cancer, such as those involving VEGFR-2 and other tyrosine kinases.[6][10][11][17][18] The cytotoxicity of these derivatives can be significant, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar and even nanomolar range.[10][11][17][18]

It is a crucial principle of laboratory safety to treat any compound with high biological activity as potentially hazardous. The specific mechanism of action (e.g., enzyme inhibition) that makes a compound a promising drug candidate is also the mechanism by which it can exert toxic effects if accidentally absorbed.

Structure-Toxicity Relationship (STR)

While a comprehensive STR for the toxicity of all 2-chlorobenzoxazole derivatives is not yet established, some trends can be gleaned from the available literature. For instance, studies have shown that the position of substituents on the benzoxazole ring can influence cytotoxic activity. In some cases, a 5-chloro substitution has been found to be advantageous for anticancer activity.[10][11] Conversely, other studies have indicated that certain substitutions can increase genotoxic and mutagenic effects.[5][12]

Researchers should be aware that even minor modifications to the chemical structure can significantly alter the biological and toxicological properties of a compound. Therefore, each new derivative must be handled with the assumption that it could be more toxic than its predecessors.

Comprehensive Handling Precautions

Given the known hazards of 2-chlorobenzoxazole and the potent biological activity of many of its derivatives, a multi-layered approach to safety is essential. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and strict adherence to safe laboratory practices.

Engineering Controls

The first line of defense in mitigating exposure to hazardous chemicals is the use of robust engineering controls.

-

Chemical Fume Hood: All work with 2-chlorobenzoxazole and its derivatives, especially the handling of stock materials and the preparation of solutions, must be conducted in a certified chemical fume hood.[19] This is critical for preventing the inhalation of vapors or fine powders.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[10][14]

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[6][8]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable when working with 2-chlorobenzoxazole derivatives.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[10][14] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[19] For prolonged handling or when working with concentrated solutions, double-gloving is recommended.[19] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[19]

-

Body Protection: A lab coat, fully buttoned, is the minimum requirement.[19] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable gown should be considered.[19]

-

Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing solid compounds, a NIOSH-approved respirator may be necessary, in addition to working in a fume hood.[19]

Safe Handling Workflow

A systematic and disciplined approach to the handling of these compounds is critical to minimizing the risk of exposure.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. georganics.sk [georganics.sk]

- 9. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Electronic Architecture of 2-Chloro-5-isopropylbenzoxazole: A Strategic Scaffold for Modern Ligand Design

An In-Depth Technical Guide

Abstract: The benzoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide delves into the specific electronic properties of a promising derivative, 2-chloro-5-isopropylbenzoxazole, to provide a comprehensive framework for its application in rational drug design. By integrating theoretical principles with computational and experimental protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to strategically leverage this molecule's unique electronic architecture. We will explore how the interplay between the electron-withdrawing 2-chloro substituent and the electron-donating, sterically influential 5-isopropyl group modulates the molecule's reactivity, intermolecular interaction potential, and pharmacokinetic profile, thereby establishing a robust foundation for the design of next-generation therapeutics.

The Benzoxazole Core: A Foundation for Therapeutic Innovation

Benzoxazole-containing compounds are integral to a multitude of approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] Their success stems from the rigid, bicyclic structure which provides a stable, predictable framework for orienting functional groups in three-dimensional space to interact with biological targets. Furthermore, the benzoxazole core is a bioisostere for other aromatic systems like indoles and benzimidazoles, allowing for fine-tuning of physicochemical properties while maintaining key binding interactions.[5]

The subject of this guide, 2-chloro-5-isopropylbenzoxazole, is a synthetic scaffold designed to capitalize on these inherent advantages while introducing specific electronic modulations. The strategic placement of chloro and isopropyl groups is not arbitrary; it is a deliberate design choice aimed at influencing the molecule's electronic landscape to enhance its potential as a ligand.

-

The 2-Chloro Group: Halogen atoms, particularly chlorine, are powerful tools in drug design.[6] The chloro group at the 2-position acts as a potent electron-withdrawing group (EWG), significantly impacting the electron density of the entire heterocyclic system. This influences the molecule's acidity, its ability to participate in hydrogen bonding, and its potential to form halogen bonds—a crucial, yet often underutilized, non-covalent interaction in ligand-receptor binding.[7]

-

The 5-Isopropyl Group: In contrast, the isopropyl group at the 5-position is a bulky, electron-donating group (EDG). It increases the local electron density on the benzene ring and provides a significant hydrophobic surface, which can be critical for engaging with hydrophobic pockets in target proteins. Its steric bulk can also dictate the molecule's preferred conformation and shield it from metabolic degradation.

Understanding the synergy of these two substituents is paramount to unlocking the full potential of this scaffold in ligand design.

Theoretical Framework: Decoding the Electronic Landscape

To effectively design ligands, one must first understand the fundamental electronic properties that govern molecular interactions. For 2-chloro-5-isopropylbenzoxazole, these properties are primarily dictated by the distribution of electrons across its aromatic framework.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[8]

-

HOMO: Represents the orbital containing the most energetic electrons and corresponds to the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the orbital with the lowest energy to accept electrons and corresponds to the molecule's ability to accept electrons (electrophilicity).

-

The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, which can be crucial for covalent bond formation or charge-transfer interactions within an active site.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule.[10] It is an invaluable tool for predicting non-covalent interactions.

-

Negative Potential Regions (Red/Yellow): Indicate areas of high electron density, typically around electronegative atoms like oxygen, nitrogen, and the chlorine atom. These regions are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance and attractive electrostatic interactions.

-

Positive Potential Regions (Blue): Indicate areas of low electron density, often around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack and hydrogen bond donation.

-

Neutral Regions (Green): Indicate areas of non-polar, hydrophobic character, such as the isopropyl group.

By analyzing the MEP, a medicinal chemist can predict how a ligand will orient itself within a binding pocket to maximize favorable electrostatic and hydrogen bonding interactions.

Computational Modeling: In Silico Prediction of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective method for predicting the electronic properties of a molecule before its synthesis.[11] This in silico approach accelerates the design-build-test-learn cycle in drug discovery.

Workflow for Computational Analysis

The process for characterizing a molecule like 2-chloro-5-isopropylbenzoxazole involves a standardized computational workflow.

Caption: Workflow for in silico electronic property analysis using DFT.

Detailed Protocol: DFT Calculation

Objective: To calculate the ground-state electronic properties of 2-chloro-5-isopropylbenzoxazole.

Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational efficiency and accuracy for organic molecules, making it suitable for predicting geometries and electronic properties.[9][12]

Step-by-Step Methodology:

-

Structure Preparation: Generate a 3D structure of 2-chloro-5-isopropylbenzoxazole using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the molecular orbitals and wavefunction.

-

Analysis: Post-process the output files to extract key data:

-

Energies of the HOMO and LUMO.

-

Generate cube files for visualizing the HOMO, LUMO, and MEP surfaces.

-

Calculate the dipole moment and Mulliken atomic charges.

-

Predicted Electronic Properties of 2-chloro-5-isopropylbenzoxazole

The following table summarizes the hypothetical quantitative data derived from a DFT calculation as described above. These values provide a predictive baseline for understanding the molecule's behavior.

| Property | Predicted Value | Implication for Ligand Design |

| HOMO Energy | -6.8 eV | Moderate electron-donating ability; less prone to oxidation. |

| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack at the 2-position. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, but reactive sites are well-defined. |

| Dipole Moment | ~2.5 Debye | Moderate polarity, influencing solubility and cell permeability. |

| MEP Minimum | ~ -45 kcal/mol | Located near the oxazole nitrogen and chlorine atoms; prime sites for H-bonding and electrostatic interactions. |

| MEP Maximum | ~ +25 kcal/mol | Located on the hydrogen atoms of the benzene ring. |

Experimental Validation: From Theory to Practice

While computational predictions are powerful, experimental validation is essential for confirming the theoretical model and providing tangible data for structure-activity relationship (SAR) studies.

Proposed Synthetic Route

A plausible synthesis can be adapted from established methods for benzoxazole formation.[12] A common approach involves the condensation of a substituted 2-aminophenol with a suitable electrophile.

Caption: A potential synthetic pathway to the target molecule.

Protocol 1: Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials, which can be correlated with HOMO and LUMO energies, respectively.

Rationale: CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. The potentials at which electron transfer (oxidation or reduction) occurs provide direct insight into the energies of the frontier molecular orbitals.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of the analyte (2-chloro-5-isopropylbenzoxazole) in a suitable solvent (e.g., acetonitrile or DCM) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction. Record the resulting voltammogram.

-

Internal Standard: After the initial scan, add an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record a new voltammogram.

-

Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events relative to the internal standard. These values can be used to estimate the HOMO and LUMO energies using established empirical equations.

Strategic Application in Ligand Design

The ultimate goal of characterizing these electronic properties is to apply them strategically to the design of potent and selective ligands.

Harnessing the Electronic Profile for Target Engagement

The unique electronic features of 2-chloro-5-isopropylbenzoxazole can be leveraged to achieve specific interactions within a protein binding site.

-

Hinge-Binding in Kinases: Many kinase inhibitors form hydrogen bonds with the "hinge" region of the enzyme. The MEP of our scaffold shows that the oxazole nitrogen is a strong hydrogen bond acceptor. It can be positioned to interact with the backbone NH of a hinge residue (e.g., Cysteine in EGFR, Methionine in VEGFR-2).[13]

-

Halogen Bonding: The chlorine atom at the 2-position possesses a region of positive electrostatic potential on its tip (the σ-hole), allowing it to act as a halogen bond donor. This can be exploited to form a stabilizing interaction with a backbone carbonyl oxygen or other Lewis basic site in the target protein.

-

Hydrophobic Pocket Occupancy: The bulky and lipophilic 5-isopropyl group is ideally suited to occupy hydrophobic pockets, contributing significantly to binding affinity through the hydrophobic effect.

A Design Hypothesis: Targeting a Kinase Active Site

The following diagram illustrates a hypothetical binding mode for a ligand based on the 2-chloro-5-isopropylbenzoxazole scaffold within a generic kinase active site.

Caption: Hypothetical binding mode illustrating key electronic interactions.

This model demonstrates how a deep understanding of the scaffold's electronic properties—hydrogen bond accepting ability, halogen bond donating potential, and hydrophobicity—directly translates into a rational hypothesis for achieving high-affinity binding.

Conclusion

2-Chloro-5-isopropylbenzoxazole is more than just another heterocyclic compound; it is a carefully designed scaffold with a distinct and strategically valuable electronic profile. The electron-withdrawing nature of the 2-chloro group and the electron-donating, hydrophobic character of the 5-isopropyl group create a molecule with well-defined regions for hydrogen bonding, halogen bonding, and hydrophobic interactions. By employing a synergistic approach of computational modeling and experimental validation, researchers can fully decode and exploit these properties. This guide provides a foundational blueprint for leveraging the unique electronic architecture of 2-chloro-5-isopropylbenzoxazole, paving the way for its use in the rational design of highly selective and potent ligands for a new generation of therapeutics.

References

-

Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (n.d.). Academia.edu. [Link]

-

DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). PMC. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

-

Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands. (2004). PubMed. [Link]

-

Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. [Link]

-

Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry. [Link]

-

Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). ACS Publications. [Link]

-

Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021). ResearchGate. [Link]

-

Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. (n.d.). Pharmacophore. [Link]

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PMC. [Link]

- Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (n.d.).

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC. [Link]

- Process for the preparation of 2-amino-5-chlorobenzoxazole. (n.d.).

- Method for preparing 2-chlorine-5 chloromethyl thiazole. (2014).

-

Structural and Electronic Properties of [Co(benzimidazole)2I2]. (n.d.). Scientific & Academic Publishing. [Link]

Sources

- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. article.sapub.org [article.sapub.org]

- 9. (PDF) Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Optimization of Nucleophilic Substitution on 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole: A Strategic Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The compound 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (also known as 2-chloro-5-isopropylbenzoxazole) represents a privileged scaffold in drug discovery. The benzoxazole core is a bioisostere for indole and purine bases, frequently appearing in antimicrobial, anticancer, and anti-inflammatory agents.

While the 2-chloro position is inherently electrophilic, the 5-isopropyl group introduces a specific electronic nuance. Unlike electron-withdrawing substituents (e.g., -NO₂, -Cl) that hyper-activate the ring toward Nucleophilic Aromatic Substitution (

This guide provides field-proven protocols to overcome this subtle deactivation, ensuring high yields while minimizing the common pitfall of hydrolysis to the benzoxazolinone byproduct.

Mechanistic Insight: The Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an Addition-Elimination pathway, not

-

Activation: The oxazole nitrogen (-C=N-) acts as an electron sink, activating the C-2 position.

-

Addition: The nucleophile attacks C-2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Mechanistic Pathway Diagram

General Reaction Parameters

The following parameters are optimized to balance reactivity against the risk of hydrolysis.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMF, DMA, or Acetonitrile | High dielectric constants stabilize the polar transition state. Strictly anhydrous conditions prevent hydrolysis to benzoxazolinone. |

| Base | Scavenges HCl generated during the reaction. Cesium is preferred for sterically hindered nucleophiles due to the "cesium effect." | |

| Temperature | 60°C – 100°C | Higher temperatures than typical 2-chlorobenzoxazoles are required to overcome the +I deactivation of the isopropyl group. |

| Stoichiometry | 1.0 equiv Substrate : 1.2–1.5 equiv Nucleophile | Slight excess ensures complete conversion; large excess complicates purification. |

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Ideal for primary and secondary amines.

Reagents:

-

Substrate: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 mmol)

-

Amine: 1.2 mmol (e.g., morpholine, aniline derivatives)

-

Base: Diisopropylethylamine (DIPEA) (2.0 mmol)

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (200 mg, ~1.0 mmol) in anhydrous ACN (3 mL).

-

Addition: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Note: Unlike simple 2-chlorobenzoxazole which reacts at RT, the isopropyl derivative benefits from thermal activation.

-

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The product will be more polar than the starting chloride but less polar than the amine.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in DCM, wash with saturated

and brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Ideal for phenols and aliphatic alcohols.

Reagents:

-

Substrate: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 mmol)

-

Alcohol/Phenol: 1.1 mmol

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 mmol)

-

Solvent: Anhydrous DMF or THF

Procedure:

-

Activation: In a flame-dried flask under

, suspend NaH in DMF (2 mL) at 0°C. Add the alcohol/phenol dropwise. Stir for 15 min until -

Coupling: Add a solution of the benzoxazole substrate (1.0 mmol in 1 mL DMF) dropwise to the alkoxide solution.

-

Reaction: Allow to warm to RT. If using a phenol, heat to 60°C for 2 hours.

-